DPP-728 HCl - 247016-69-9

DPP-728 HCl

Catalog Number: EVT-266500
CAS Number: 247016-69-9
Molecular Formula: C15H18N6O
Molecular Weight: 298.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-728, also known as DPP-728; NVP-DPP-728, is a potent and selective dipeptidyl peptidase IV inhibitor. NVP-DPP728 ameliorates early insulin response and glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity. NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats.
Overview

DPP-728 Hydrochloride, also known as NVP DPP 728 dihydrochloride, is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme is crucial in glucose metabolism as it degrades incretin hormones, including glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting DPP-IV, DPP-728 Hydrochloride enhances the levels of these incretin hormones, which improves insulin secretion and glucose tolerance, making it a significant compound in diabetes management.

Source and Classification

DPP-728 Hydrochloride is classified as an antidiabetic medication. It was developed as part of a new class of drugs aimed at enhancing incretin levels to support glucose homeostasis. The compound was first presented clinically at the American Diabetes Association congress in 2000 .

Synthesis Analysis

Methods and Technical Details

The synthesis of DPP-728 Hydrochloride involves several steps that focus on constructing its core structure and introducing necessary functional groups. The key stages include:

  1. Formation of the Pyridine Ring: This is achieved through condensation reactions involving suitable precursors.
  2. Introduction of Functional Groups: The cyano and amino groups are added via nucleophilic substitution reactions.
  3. Final Assembly: The pyridinecarbononitrile core is coupled with other functional groups under controlled conditions to yield the final product.

Industrial production typically employs batch synthesis in large reactors to ensure consistent quality and high yield .

Molecular Structure Analysis

Structure and Data

DPP-728 Hydrochloride has a complex molecular structure characterized by a pyridine ring and various functional groups that contribute to its biological activity. The compound's molecular formula is C16H20ClN5O2S, with a molecular weight of approximately 385.88 g/mol. The structural features allow it to effectively bind to the active site of dipeptidyl peptidase IV, inhibiting its function .

Chemical Reactions Analysis

Reactions and Technical Details

DPP-728 Hydrochloride undergoes several chemical reactions that can modify its structure or create derivatives. Key reaction types include:

  • Oxidation: Under specific conditions, DPP-728 can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert the nitrile group into an amine group.
  • Substitution: Nucleophilic substitution can introduce different functional groups into the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various amines or alcohols for substitution reactions .

Mechanism of Action

Process and Data

The mechanism of action for DPP-728 Hydrochloride primarily involves its inhibition of dipeptidyl peptidase IV. By binding to this enzyme, DPP-728 prevents it from cleaving and inactivating incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This inhibition leads to increased levels of active incretin hormones, which stimulates insulin secretion from pancreatic beta cells while inhibiting glucagon release from alpha cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DPP-728 Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Chemical stability can vary; studies have indicated that modifications in formulation can enhance stability against degradation .

Pharmacokinetics show moderate volume distribution with a half-life conducive to once or twice daily dosing regimens.

Applications

Scientific Uses

DPP-728 Hydrochloride is primarily used in diabetes research and treatment due to its role in enhancing insulin secretion through incretin hormone modulation. Its development has paved the way for further investigations into similar compounds that target Dipeptidyl Peptidase-IV for managing type 2 diabetes mellitus effectively. Additionally, ongoing research may explore its potential applications in other metabolic disorders where incretin pathways are implicated .

Introduction to DPP-IV Inhibition as a Therapeutic Strategy for Type 2 Diabetes Mellitus

Role of DPP-IV in Glucose Homeostasis and Incretin Hormone Metabolism

Dipeptidyl peptidase IV (DPP-IV, also known as CD26) is a ubiquitous serine protease enzyme fundamental to glucose metabolism through its regulation of incretin hormones. This transmembrane glycoprotein consists of 766 amino acids and exists in both membrane-bound and soluble circulating forms. Its catalytic domain features a conserved pentapeptide sequence (Gly628-X-Ser630-Tyr631-Gly632) essential for enzymatic activity, along with a glutamate-rich loop (Glu205/Glu206) responsible for substrate recognition [1]. DPP-IV specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides, with glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) as its primary physiological substrates [2].

Following nutrient ingestion, L-cells in the distal ileum and colon secrete GLP-1, while K-cells in the duodenum and jejunum secrete GIP. These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells, suppress glucagon release from α-cells, delay gastric emptying, and promote satiety. However, both GLP-1 and GIP exhibit extremely short plasma half-lives (<2 minutes and ~5 minutes in T2DM patients, respectively), primarily due to rapid cleavage by DPP-IV [2] [6]. DPP-IV-mediated hydrolysis of GLP-1 between Ala² and Glu³ generates GLP-1(9-36)amide, an inactive metabolite that acts as a weak receptor antagonist [1]. Consequently, up to 70% of secreted GLP-1 is degraded before reaching pancreatic targets, significantly diminishing its insulinotropic effects. This enzymatic inactivation represents a critical pathophysiological mechanism contributing to impaired incretin response and postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) [2] [4].

Table 1: Key Biochemical Characteristics of DPP-IV and Incretin Hormones

ParameterDPP-IV EnzymeGLP-1GIP
Primary SourceEndothelial, epithelial, lymphocyte surfacesIntestinal L-cells (distal ileum/colon)Intestinal K-cells (duodenum/jejunum)
Molecular Structure766-amino acid glycoprotein with α/β-hydrolase and β-propeller domains30/31-amino acid peptide (GLP-1(7-36)amide / GLP-1(7-37))42-amino acid peptide
Catalytic MechanismSer630-His740-Asp708 catalytic triadSubstrate (cleaves Ala²-Glu³ bond)Substrate (cleaves Ala²-Glu³ bond)
Plasma Half-lifeN/A (cell surface enzyme)<2 minutes~5 minutes (T2DM patients)
Primary Biological ActionsIncretin inactivationInsulin secretion ↑, Glucagon secretion ↓, Gastric emptying ↓, β-cell proliferation ↑Insulin secretion ↑ (glucose-dependent), Adipocyte lipid metabolism

Rationale for Targeting DPP-IV in Antidiabetic Drug Development

The development of DPP-IV inhibitors emerged from the compelling physiological premise that prolonging endogenous incretin activity would restore glucose-dependent insulin secretion in T2DM. This strategy offers distinct pharmacological advantages over direct GLP-1 receptor agonists and other antidiabetic agents:

  • Physiological Incretin Enhancement: Unlike GLP-1 receptor agonists that induce supraphysiological hormone concentrations, DPP-IV inhibitors elevate endogenous GLP-1 and GIP levels approximately 2-3 fold within the physiological range. This amplification preserves the glucose-dependent insulin secretion mechanism, substantially reducing hypoglycemia risk compared to sulfonylureas or insulin [2] [6]. Clinical studies demonstrate that DPP-IV inhibition increases both prandial and fasting incretin levels, enhancing the 24-hour incretin tone crucial for glucose homeostasis [1] [4].

  • β-Cell Preservation: Preclinical evidence indicates that elevated GLP-1 concentrations promote β-cell proliferation and inhibit apoptosis via protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K) pathways. This cytoprotective effect potentially addresses the progressive β-cell failure central to T2DM pathogenesis [4]. While clinical translation requires long-term validation, this mechanism offers a fundamental advantage over merely insulinotropic agents.

  • Weight-Neutral Profile: DPP-IV inhibitors, unlike sulfonylureas, thiazolidinediones, or insulin, are typically weight-neutral. This contrasts sharply with GLP-1 receptor agonists (which induce weight loss but often cause nausea) and insulin secretagogues (which promote weight gain). The absence of significant weight gain is a major therapeutic advantage in T2DM management [1] [7].

  • Oral Bioavailability: As small molecule inhibitors (<500 Da), DPP-IV inhibitors like DPP-728 HCl are orally bioavailable, offering significant patient compliance advantages over injectable GLP-1 receptor agonists or insulin. Sitagliptin exemplifies this with 87% oral bioavailability [2] [6].

DPP-728 HCl: A Prototypical InhibitorDPP-728 HCl (chemical name: NVP-DPP728; CAS: 247016-69-9 / 207556-62-5) exemplifies the early potent, selective, reversible DPP-IV inhibitors. Its structure features a cyanopyrrolidine core mimicking the transition state of peptide hydrolysis, a fused heterocyclic aromatic system occupying the S2 pocket, and a primary amine forming critical hydrogen bonds with Glu205/206 and Tyr662 in the enzyme's active site [1] [3] [5]. This compound exhibits potent inhibition of human DPP-IV amidolytic activity with a Ki of 11 nM [3] [9]. Preclinical studies confirmed its mechanism: oral administration in animal models significantly increased plasma concentrations of intact GLP-1, enhanced glucose-dependent insulin release, and improved oral glucose tolerance without causing hypoglycemia [3] [5] [6]. Importantly, DPP-728 HCl demonstrates high selectivity for DPP-IV over related proteases like DPP-8 and DPP-9, mitigating off-target toxicity concerns associated with early non-selective inhibitors [3].

Table 2: Molecular and Functional Profile of DPP-728 HCl

PropertyCharacteristic of DPP-728 HClTherapeutic Implication
Chemical ClassCyanopyrrolidine-based inhibitorMimics transition state of substrate hydrolysis
Molecular Weight298.34 (free base); 371.3 Da (dihydrochloride salt)Favorable for oral absorption
MechanismReversible, competitive inhibitionSustained enzyme blockade without permanent inactivation
DPP-IV Inhibition (Ki)11 nM (human enzyme)High potency allows low therapeutic dosing
SelectivityHigh for DPP-IV over DPP-8/DPP-9Reduced risk of toxicity (e.g., alopecia, thrombocytopenia)
Primary Pharmacodynamic EffectIncreased active GLP-1/GIP levels, Enhanced insulin secretion (glucose-dependent)Glucose lowering without hypoglycemia, Weight neutrality
Administration RouteOralImproved patient compliance vs. injectables

The structural insights gained from DPP-728 HCl and similar compounds directly informed the development of clinically successful gliptins (e.g., sitagliptin, vildagliptin, saxagliptin). These agents share core principles: potent and selective DPP-IV inhibition, oral bioavailability, and prolongation of endogenous incretin activity. While newer classes like SGLT-2 inhibitors and GLP-1 receptor agonists offer cardiovascular and renal benefits, DPP-IV inhibitors remain a valuable component of the T2DM therapeutic arsenal, particularly for patients prioritizing oral administration, weight neutrality, and minimal hypoglycemia risk [4] [7].

Properties

CAS Number

247016-69-9

Product Name

DPP-728 HCl

IUPAC Name

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

InChI

InChI=1S/C15H18N6O/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20)/t13-/m0/s1

InChI Key

VFFZWMWTUSXDCB-ZDUSSCGKSA-N

SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

NVP-728; DPP-728; NVP-DPP-728; NVP-728; DPP-728; NVP-DPP-728; DPP-728 HCl; DPP-728 dihydrochloride

Canonical SMILES

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.